molecular formula C16H16N4O2 B11727251 2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

Cat. No.: B11727251
M. Wt: 296.32 g/mol
InChI Key: JHVUZBPMWMFMIK-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of 4-methoxybenzaldehyde with 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The nitrile group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is unique due to its combination of a triazole ring, methoxyphenyl group, and nitrile group. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile

InChI

InChI=1S/C16H16N4O2/c1-16(2,20-11-18-10-19-20)15(21)13(9-17)8-12-4-6-14(22-3)7-5-12/h4-8,10-11H,1-3H3

InChI Key

JHVUZBPMWMFMIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C(=CC1=CC=C(C=C1)OC)C#N)N2C=NC=N2

Origin of Product

United States

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